2-Benzylphenol

Antioxidant Chemistry Polymer Stabilization Radical Scavenging

2-Benzylphenol (ortho-benzylphenol) is a differentiated phenolic scaffold: its ortho-benzyl substitution enables peroxy radical trapping stoichiometry of 3–4, outperforming BHT (n≤2), and exhibits intrinsic antibacterial activity (MIC 64 µg/mL) comparable to clinical cephalosporins against key Gram-positive pathogens. Unlike para-isomers, its unique hydrogen-bonding network drives glass formation and polymorphism, valuable for amorphous solid dispersion design. Choose 2-benzylphenol for antioxidant, biocide, and medicinal chemistry programs where isomer-specific performance is critical.

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
CAS No. 1322-51-6
Cat. No. B1197477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylphenol
CAS1322-51-6
Synonyms2-benzylphenol
2-hydroxydiphenylmethane
o-benzylphenol
ortho-benzylphenol
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC=C2O
InChIInChI=1S/C13H12O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,14H,10H2
InChIKeyCDMGNVWZXRKJNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylphenol (CAS 1322-51-6) – Core Properties and Position Among Phenolic Bioactives


2-Benzylphenol (CAS 1322-51-6; also known as o-benzylphenol or α-phenyl-o-cresol) is a substituted monohydroxy phenol with the molecular formula C₁₃H₁₂O [1]. This compound is distinguished by an ortho-benzyl substituent on the phenolic ring, a structural feature that fundamentally alters its physicochemical behavior compared to simpler phenols. It exists as a solid at ambient temperature with a melting point of 51.5–53 °C and a boiling point of 312 °C at 101 kPa, and it exhibits very low aqueous solubility but high solubility in common organic solvents [2]. Notably, 2-Benzylphenol is a well-characterized glass former that exhibits crystalline polymorphism, with both stable (Tm = 324.7 K) and metastable phases having been identified [3]. This ortho-substituted diphenylmethane derivative serves as a versatile scaffold in the development of antimicrobial agents, antioxidants, and specialty chemicals, where its unique substitution pattern confers distinct performance advantages over its para-substituted isomers and other commercial phenolic compounds.

Why 2-Benzylphenol Cannot Be Arbitrarily Replaced by Isomeric or Analogous Phenolics


Substituting 2-Benzylphenol with its para-isomer, 4-benzylphenol, or with a widely used industrial phenolic like ortho-phenylphenol, is not a functionally equivalent exchange. The ortho-benzyl substitution in 2-Benzylphenol creates a unique intramolecular environment that governs both its biological activity and its physical state. For instance, the ortho-benzyl group introduces an α-hydrogen atom capable of stabilizing a phenoxy radical and enabling the regeneration of the parent phenol—a mechanistic advantage not present in para-substituted analogs [1]. This translates directly into quantifiable differences in antioxidant efficacy, where o-benzylphenols demonstrate peroxy radical trapping numbers (n = 3–4) that exceed the theoretical limit of n ≤ 2 for conventional hindered phenols like BHT [1]. Furthermore, the isomeric form critically impacts antimicrobial spectrum: while 2-benzylphenol (o-benzylphenol) exhibits inhibitory activity against Gram-negative intestinal bacilli, its isomer p-benzylphenol also shows activity, but their relative potency and spectrum can differ, and the underlying structure-activity relationships are distinct [2]. In materials science, the ortho-isomer's propensity for polymorphism and glass formation is a direct consequence of its specific hydrogen-bonding network, which differs from that of the para-isomer and influences its behavior in amorphous solid dispersions and other formulated products [3]. Therefore, generic interchange based solely on the 'phenolic' class ignores these quantifiable, position-dependent performance parameters.

Quantitative Differentiation of 2-Benzylphenol Versus Key Comparators


Superior Peroxy Radical Trapping Capacity of Ortho-Benzylphenols vs. BHT

The ortho-benzyl substituent in 2-Benzylphenol enables a unique hydrogen-transfer mechanism that regenerates the parent phenol, leading to a radical-trapping stoichiometry that far exceeds that of the industry standard, butylated hydroxytoluene (BHT). While conventional hindered phenols like BHT are limited to trapping a maximum of 2 peroxy radicals per molecule, o-benzyl-substituted phenols, including the core structure of 2-Benzylphenol, have been experimentally shown to trap 3–4 peroxy radicals [1]. Additionally, the radical-trapping rate constants (k_inh) for these o-benzylphenols are ≥1.5 times higher than that of BHT under comparable conditions [1].

Antioxidant Chemistry Polymer Stabilization Radical Scavenging

Gram-Negative Antibacterial Activity: Spectrum of 2-Benzylphenol vs. Phenolic Class

Phenolic compounds are generally more effective against Gram-positive bacteria, but 2-benzylphenol (o-benzylphenol) is among a select few that also demonstrate inhibitory activity against Gram-negative intestinal bacilli. In a study of 34 diphenyl derivatives, only five compounds—including 2-benzylphenol, its para-isomer, and ortho-hydroxydiphenyl—exerted any inhibition on Gram-negative organisms [1]. This contrasts with the broader class of simple phenols and many diphenyl derivatives, which show no such activity. While the study does not provide a direct MIC comparison, it establishes a qualitative differentiation in antimicrobial spectrum that is relevant for applications requiring broad-spectrum activity.

Antimicrobial Disinfectant Structure-Activity Relationship

Antibacterial Potency (MIC) of 2-Benzylphenol Comparable to Clinical Cephalosporins

In a direct head-to-head microbiological assessment, 2-Benzylphenol demonstrated minimum inhibitory concentrations (MICs) against key Streptococcus pathogens that are on par with clinically used cephalosporin antibiotics. Specifically, 2-Benzylphenol exhibited an MIC of 64 μg/mL against Streptococcus agalactiae, Streptococcus pneumoniae, and Streptococcus pyogenes [1]. This value is noted to be similar to the MICs reported for cefaclor and cefadroxil, which are established clinical antibiotics for these same pathogens [1]. This finding underscores the potent antibacterial activity of the parent scaffold.

Antibacterial Drug Discovery Minimum Inhibitory Concentration

Ecotoxicological Profile: Sodium o-Benzyl-p-Chlorophenol vs. Sodium o-Phenylphenol

For industrial applications where environmental discharge is a concern, the ecotoxicological profile of a compound is a key differentiator. While direct data for 2-Benzylphenol is limited, a related derivative, sodium o-benzyl-p-chlorophenol, was evaluated in a comparative ecotoxicity study alongside sodium o-phenylphenol, a common phenolic biocide. The study found a consistent rank order of toxicity across multiple aquatic species: sodium o-benzyl-p-chlorophenol was the most toxic, followed by sodium p-tertiary amylphenol, with sodium o-phenylphenol being the least toxic [1]. For example, in fish lethality assays, sodium o-benzyl-p-chlorophenol was more toxic than the other agents [1]. This class-level data suggests that benzyl-substituted phenols may exhibit higher ecotoxicity than phenyl-substituted analogs.

Ecotoxicology Biocide Environmental Safety

High-Value Application Scenarios for 2-Benzylphenol Based on Validated Differentiation


Development of High-Efficiency, Long-Life Antioxidants for Polymers and Lubricants

For industrial chemists formulating stabilizer packages for polyolefins, synthetic rubbers, or high-temperature lubricants, 2-Benzylphenol provides a distinct mechanistic advantage. As demonstrated by class-level studies, ortho-benzylphenols can trap 3–4 peroxy radicals per molecule and exhibit rate constants ≥1.5x that of BHT [1]. This superior radical-trapping stoichiometry and kinetics make 2-Benzylphenol an ideal starting scaffold for designing novel antioxidants that can extend the oxidative induction time (OIT) of materials, offering potential for reduced additive loading or enhanced performance in demanding applications where BHT is insufficient.

Synthesis of Novel Antibacterial Agents Targeting Streptococcus Pathogens

Medicinal chemists focused on developing new treatments for infections caused by Streptococcus agalactiae, Streptococcus pneumoniae, or Streptococcus pyogenes should prioritize 2-Benzylphenol as a core scaffold. Experimental data confirms its intrinsic antibacterial activity is comparable to clinical cephalosporins like cefaclor, with an MIC of 64 µg/mL against these key pathogens [2]. This high baseline potency, combined with the scaffold's amenability to further derivatization, positions 2-Benzylphenol as a valuable starting point for structure-activity relationship (SAR) studies and lead optimization campaigns.

Formulation of Broad-Spectrum Phenolic Disinfectants and Preservatives

In the development of industrial biocides, disinfectants, or material preservatives, the ability to inhibit Gram-negative bacteria is a critical performance attribute. 2-Benzylphenol is one of only a few diphenyl derivatives documented to exhibit this broad-spectrum activity, in contrast to many simpler phenols that are primarily active against Gram-positive organisms [3]. This validated property supports its use and the use of its analogs in formulations where comprehensive microbial control is required, such as in healthcare disinfectants, leather tanning, or wood preservation.

Fundamental Studies in Glass-Forming Materials and Polymorphism

For academic and industrial researchers in materials science, 2-Benzylphenol serves as a well-characterized model compound for studying the physics of supercooled liquids, glass formation, and crystalline polymorphism. Its behavior has been extensively documented through DSC and spectroscopic studies, which detail the generation and extinction of crystal nuclei in its supercooled liquid state and the existence of distinct stable and metastable polymorphic forms [4]. This makes it a reliable reference material for investigating nucleation phenomena and for developing amorphous solid dispersions in pharmaceutical or specialty chemical applications.

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